(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone
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Overview
Description
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone is a useful research compound. Its molecular formula is C15H16N4O3 and its molecular weight is 300.318. The purity is usually 95%.
BenchChem offers high-quality (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Agents
1,2,4-triazole derivatives, including the compound , have shown promising results as anticancer agents . They have demonstrated cytotoxic activities against various human cancer cell lines, including MCF-7, Hela, and A549 . Some compounds have shown promising cytotoxic activity lower than 12 μM against the Hela cell line .
Antimicrobial Activity
1,2,4-triazole-containing scaffolds have been used in the synthesis of compounds that exhibited antimicrobial activity . They have shown activity against the mycobacterium tuberculosis strain H37Rv .
Antiviral Activity
Compounds containing 1,2,4-triazole have shown antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) .
Anti-inflammatory Agents
1,2,4-triazole derivatives have shown anti-inflammatory properties . They can potentially be used in the treatment of inflammatory diseases.
Antioxidant Agents
1,2,4-triazole derivatives have also shown antioxidant activities . They can potentially be used in the treatment of diseases caused by oxidative stress.
Antifungal Agents
1,2,4-triazole-containing scaffolds have been used in the synthesis of compounds that exhibited antifungal activity .
Analgesic Agents
1,2,4-triazole derivatives have shown analgesic activities . They can potentially be used in the treatment of pain.
Antipyretic Agents
1,2,4-triazole derivatives have shown antipyretic activities . They can potentially be used in the treatment of fever.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound incorporates a 1,2,4-triazole moiety, which is a common structural motif in many pharmaceuticals and has been associated with a wide range of biological activities . .
Mode of Action
The 1,2,4-triazole moiety is known to interact with various biological targets through hydrogen bonding and other non-covalent interactions
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways. Compounds containing 1,2,4-triazole moieties have been found to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-15(12-2-1-3-13-14(12)22-5-4-21-13)18-6-11(7-18)8-19-10-16-9-17-19/h1-3,9-11H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCXGAUBHLYZPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)N3CC(C3)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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